2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules. The presence of multiple functional groups, including a chlorophenyl group, a hydroxyethyl group, and a dimethoxyphenyl group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl, hydroxyethyl, and dimethoxyphenyl groups through various substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can produce various substituted derivatives.
Scientific Research Applications
2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3-BROMOPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
- 2-[2-(3-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.
Properties
Molecular Formula |
C23H24ClN3O5 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O5/c1-14-18(9-10-28)23(30)27(22(25-14)15-5-4-6-16(24)11-15)13-21(29)26-17-7-8-19(31-2)20(12-17)32-3/h4-8,11-12,28H,9-10,13H2,1-3H3,(H,26,29) |
InChI Key |
CVOUVNGAWYVRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC(=C(C=C3)OC)OC)CCO |
Origin of Product |
United States |
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